2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium
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Overview
Description
2-[3-(3-ETHYL-3H-BENZOTHIAZOL-2-YLIDENE)-2-METHYLPROP-1-ENYL]-5,6-DIMETHYL-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM is a complex organic compound belonging to the benzothiazolium family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ETHYL-3H-BENZOTHIAZOL-2-YLIDENE)-2-METHYLPROP-1-ENYL]-5,6-DIMETHYL-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM typically involves multi-step organic reactionsThe sulfonatopropyl group is then added via sulfonation reactions under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ETHYL-3H-BENZOTHIAZOL-2-YLIDENE)-2-METHYLPROP-1-ENYL]-5,6-DIMETHYL-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired products with high selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(3-ETHYL-3H-BENZOTHIAZOL-2-YLIDENE)-2-METHYLPROP-1-ENYL]-5,6-DIMETHYL-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
- 3-ethyl-2-[7-(3-ethyl-2-benzothiazolinylidene)-1,3,5-heptatrienyl]benzothiazolium iodide
Uniqueness
Compared to similar compounds, 2-[3-(3-ETHYL-3H-BENZOTHIAZOL-2-YLIDENE)-2-METHYLPROP-1-ENYL]-5,6-DIMETHYL-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM stands out due to its sulfonatopropyl group, which enhances its solubility and reactivity. This unique feature makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
CAS No. |
7691-71-6 |
---|---|
Molecular Formula |
C25H28N2O3S3 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
3-[(2Z)-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H28N2O3S3/c1-5-26-20-9-6-7-10-22(20)31-24(26)13-17(2)14-25-27(11-8-12-33(28,29)30)21-15-18(3)19(4)16-23(21)32-25/h6-7,9-10,13-16H,5,8,11-12H2,1-4H3 |
InChI Key |
BCISOBKQMRFGRW-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C=C3N(C4=C(S3)C=C(C(=C4)C)C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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